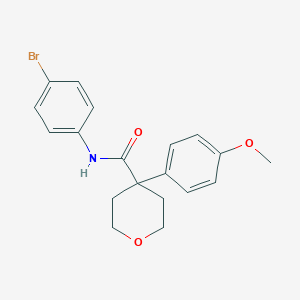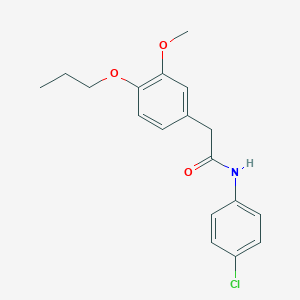![molecular formula C17H18ClN3OS B458932 13-chloro-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene CAS No. 371207-71-5](/img/structure/B458932.png)
13-chloro-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-chloro-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-chloro-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, functional group transformations, and purification processes. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening can be employed to streamline production and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
13-chloro-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or chlorine atoms, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
13-chloro-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for applications in drug discovery and development.
Medicine: The compound may serve as a lead compound for designing new pharmaceuticals with specific therapeutic targets.
Industry: Its reactivity and functional group diversity make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-chloro-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 13-chloro-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
- 13-chloro-4,4-dimethyl-8-propyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
Uniqueness
Compared to similar compounds, 13-chloro-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene stands out due to its specific combination of functional groups and structural features
Properties
CAS No. |
371207-71-5 |
|---|---|
Molecular Formula |
C17H18ClN3OS |
Molecular Weight |
347.9g/mol |
IUPAC Name |
13-chloro-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C17H18ClN3OS/c1-4-5-11-10-7-22-17(2,3)6-9(10)12-13-14(23-16(12)21-11)15(18)20-8-19-13/h8H,4-7H2,1-3H3 |
InChI Key |
AZKOLBUHRCLKIS-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)Cl |
Canonical SMILES |
CCCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B458849.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B458852.png)

![N-[4-[(2-methoxy-5-methylphenyl)carbamoyl]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B458857.png)
![N-[3-(2-furyl)-3-phenylpropyl]-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B458858.png)
![3,7-Bis(2-chlorobenzoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B458861.png)
![N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B458863.png)
![N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE](/img/structure/B458865.png)

![2-[(4-bromobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B458867.png)
![10,12-Bis(4-bromophenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B458869.png)
![3-Amino-10,12-bis(4-bromophenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione](/img/structure/B458870.png)
![5-[(5-acetyl-2-ethoxyphenyl)methyl]-2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one](/img/structure/B458871.png)
![2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B458872.png)
